Synthesis and characterization of 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
Synthesis and characterization of 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
Introduction
1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene is a diaryl ether derivative that serves as a valuable intermediate in organic synthesis. Its structure incorporates a methoxy group, an ether linkage, and a nitro group, making it a versatile scaffold for the development of more complex molecules in pharmaceutical and materials science research. The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely utilized method for forming carbon-oxygen bonds.
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene. It is designed for researchers and professionals in the chemical sciences, offering not just a procedural outline but also the underlying mechanistic principles and data interpretation that are crucial for successful and reproducible experimentation.
Reaction Principles: The Williamson Ether Synthesis
The synthesis proceeds via the Williamson ether synthesis, an Sₙ2 (bimolecular nucleophilic substitution) reaction.[1] The core of this method involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[2] In this specific application, the hydroxyl proton of 4-methoxyphenol is abstracted by a mild base to form the 4-methoxyphenoxide ion. This potent nucleophile then attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide leaving group to form the desired ether product.
Reaction Scheme
4-Methoxyphenol + 4-Nitrobenzyl bromide -> 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene + Hydrogen Bromide
Mechanistic Rationale
The success of this synthesis hinges on several key factors:
-
Nucleophile Generation : 4-methoxyphenol is not nucleophilic enough to displace the bromide ion directly. A base is required to deprotonate the phenolic hydroxyl group, generating the much more reactive phenoxide anion. Potassium carbonate (K₂CO₃) is an ideal choice; it is a mild, inexpensive, and easily handled base that is effective for this deprotonation without causing unwanted side reactions.[3][4]
-
Electrophile Choice : 4-nitrobenzyl bromide is an excellent electrophile for an Sₙ2 reaction. The carbon-bromine bond is polarized, making the benzylic carbon electron-deficient. Furthermore, the benzylic position is primary and relatively unhindered, facilitating the backside attack by the nucleophile. The electron-withdrawing nitro group further enhances the electrophilicity of the reaction site.
-
Solvent Selection : A polar aprotic solvent, such as acetone, is optimal for this Sₙ2 reaction.[5] Such solvents are polar enough to dissolve the ionic phenoxide intermediate but do not form a strong solvation shell around the nucleophile through hydrogen bonding.[6] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the substitution reaction.[7]
Reaction Mechanism Diagram
Caption: Sₙ2 mechanism for the synthesis of 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene.
Experimental Protocol
Reagent and Solvent Data
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 54-56 | 243 | Irritant |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 98-100 | - | Corrosive, Lachrymator[8] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | - | Irritant |
| Acetone | C₃H₆O | 58.08 | -95 | 56 | Flammable, Irritant |
| Ethanol | C₂H₆O | 46.07 | -114 | 78.5 | Flammable |
Synthetic Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (e.g., 5.0 g, 40.3 mmol), potassium carbonate (e.g., 8.4 g, 60.5 mmol, 1.5 equiv), and 100 mL of acetone.
-
Addition of Electrophile : Stir the mixture vigorously. Add 4-nitrobenzyl bromide (e.g., 8.7 g, 40.3 mmol, 1.0 equiv) to the suspension. Causality Note: Adding the alkyl halide to the basic phenoxide solution ensures the nucleophile is readily available for reaction.
-
Reaction : Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexane:Ethyl Acetate.
-
Work-up : After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Isolation : Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purification : The crude product is purified by recrystallization.[9] Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Record the final mass and calculate the percentage yield.
Experimental Workflow Diagram
Caption: Overall experimental workflow for synthesis and purification.
Characterization and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of the product.
-
¹H NMR (400 MHz, CDCl₃) : The proton NMR spectrum will show distinct signals for each unique proton environment.
-
δ ~8.2 ppm (d, 2H) : Protons ortho to the nitro group on the benzyl ring. They are deshielded due to the strong electron-withdrawing effect of the NO₂ group.[10]
-
δ ~7.6 ppm (d, 2H) : Protons meta to the nitro group on the benzyl ring.
-
δ ~6.9 ppm (m, 4H) : Protons on the methoxy-substituted phenyl ring, appearing as a complex multiplet or two distinct doublets.
-
δ ~5.1 ppm (s, 2H) : The benzylic protons (-O-CH₂-Ar). This singlet is characteristic and confirms the formation of the ether linkage.
-
δ ~3.8 ppm (s, 3H) : The methoxy group (-OCH₃) protons, appearing as a sharp singlet.
-
-
¹³C NMR (100 MHz, CDCl₃) : The carbon spectrum will confirm the carbon framework.
-
δ ~160-150 ppm : Aromatic carbons directly attached to oxygen atoms (C-O).
-
δ ~148 ppm : Aromatic carbon attached to the nitro group (C-NO₂).
-
δ ~145-114 ppm : Remaining aromatic carbons.
-
δ ~70 ppm : Benzylic carbon (-O-CH₂-Ar).
-
δ ~55 ppm : Methoxy carbon (-OCH₃).
-
| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.2 | Doublet | 2H | H ortho to -NO₂ |
| Aromatic | ~7.6 | Doublet | 2H | H meta to -NO₂ |
| Aromatic | ~6.9 | Multiplet | 4H | 4-methoxyphenyl protons |
| Benzylic | ~5.1 | Singlet | 2H | -O-CH₂-Ar |
| Methoxy | ~3.8 | Singlet | 3H | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| Ar-NO₂ | ~1520 & ~1345 | Strong, sharp asymmetric & symmetric N-O stretches [11] |
| Ar-O-C | ~1250 | Asymmetric C-O-C stretch (ether) |
| Ar-O-C | ~1030 | Symmetric C-O-C stretch (ether) |
| C-H (sp²) | ~3100-3000 | Aromatic C-H stretch |
| C-H (sp³) | ~2950-2850 | Aliphatic C-H stretch (methoxy & benzylic) |
The most diagnostic peaks are the two strong absorptions for the nitro group, which provide definitive evidence of its presence in the final structure.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺) : The expected molecular weight is 259.08 g/mol . A peak at m/z = 259 would correspond to the molecular ion.
-
Key Fragmentation : Benzylic cleavage is a common fragmentation pathway for benzyl ethers.[13]
-
m/z = 136 : Cleavage of the C-O bond can yield the 4-nitrobenzyl cation ([O₂NC₆H₄CH₂]⁺).
-
m/z = 123 : The other fragment would be the 4-methoxyphenoxy radical. The corresponding 4-methoxyphenoxy cation would appear at m/z = 123.
-
m/z = 107 : Loss of the nitro group (NO₂) from the m/z 136 fragment is possible.
-
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Nitrobenzyl bromide : Highly corrosive and a lachrymator (tear-inducing). Avoid inhalation of dust and contact with skin and eyes. Handle with extreme care.[14][15]
-
4-Methoxyphenol : Skin and eye irritant.
-
Potassium Carbonate : Can cause skin and eye irritation.
-
Acetone and Ethanol : Highly flammable liquids. Keep away from open flames and ignition sources.
Consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from Homework.Study.com[16]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link][7]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link][3]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link][9]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link][12]
-
University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link][11]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from [Link][8]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99%. Retrieved from [Link][15]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link][10]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Retrieved from [Link][5]
-
ResearchGate. (2016). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][13]
-
Vedantu. (n.d.). Why do SN2 reactions prefer aprotic solvents. Retrieved from [Link][6]
-
Study.com. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][2]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link][17]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Why do SN2 reactions prefer aprotic solvents class 11 chemistry CBSE [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. carlroth.com [carlroth.com]
- 9. rubingroup.org [rubingroup.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. homework.study.com [homework.study.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
